molecular formula C18H21N3S B11970404 N-(4-(Methylthio)benzylidene)-4-phenyl-1-piperazinamine

N-(4-(Methylthio)benzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B11970404
M. Wt: 311.4 g/mol
InChI Key: FEUJFHLHUSWSKD-XDJHFCHBSA-N
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Description

N-(4-(Methylthio)benzylidene)-4-phenyl-1-piperazinamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Methylthio)benzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 4-(Methylthio)benzaldehyde and 4-phenyl-1-piperazinamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylthio)benzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro derivatives, halogenated compounds.

Mechanism of Action

The mechanism of action of N-(4-(Methylthio)benzylidene)-4-phenyl-1-piperazinamine involves its interaction with various molecular targets. The Schiff base can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Methylthio)benzylidene)-4-phenyl-1-piperazinamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C18H21N3S

Molecular Weight

311.4 g/mol

IUPAC Name

(E)-1-(4-methylsulfanylphenyl)-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C18H21N3S/c1-22-18-9-7-16(8-10-18)15-19-21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b19-15+

InChI Key

FEUJFHLHUSWSKD-XDJHFCHBSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CSC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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